

# Envudeucitinib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Envudeucitinib** (also known as ESK-001) is a highly selective, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] As a key mediator in the signaling pathways of various pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons, TYK2 represents a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3] **Envudeucitinib**'s mechanism of action through the inhibition of the JAK-STAT signaling cascade underscores its potential in these therapeutic areas.[4][5][6][7] These application notes provide detailed information on the solubility of **envudeucitinib**, its mechanism of action, and protocols for its use in common laboratory assays.

## **Solubility**

The solubility of **envudeucitinib** in various solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While comprehensive data in a wide range of pure organic solvents is not readily available in the public domain, a formulation for in vivo studies indicates its solubility in a mixed solvent system.

Table 1: Solubility of Envudeucitinib



| Solvent System                                   | Solubility            | Reference |
|--------------------------------------------------|-----------------------|-----------|
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.86 mM) | [8]       |
| 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (5.86 mM) | [8]       |

Note: For in vivo formulations, it is recommended to first prepare a stock solution in DMSO and then add the other co-solvents sequentially.[8] For in vitro cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Researchers should ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

# Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

**Envudeucitinib** is a Janus kinase (JAK) inhibitor with anti-inflammatory properties.[4] Specifically, it is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a crucial cascade for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.[6][7]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[9]

By inhibiting TYK2, **envudeucitinib** blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23.[3][10] This leads to a reduction in the inflammatory response.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Envudeucitinib Wikipedia [en.wikipedia.org]
- 4. Envudeucitinibum | JAK | 2417135-66-9 | Invivochem [invivochem.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Basic Mechanisms of JAK Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Envudeucitinib: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#envudeucitinib-solubility-in-dmso-and-other-organic-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com